1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
CAS No.: 41604-61-9
Cat. No.: VC1981305
Molecular Formula: C11H10BrN3O2
Molecular Weight: 296.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41604-61-9 |
|---|---|
| Molecular Formula | C11H10BrN3O2 |
| Molecular Weight | 296.12 g/mol |
| IUPAC Name | 1-benzyl-5-bromo-2-methyl-4-nitroimidazole |
| Standard InChI | InChI=1S/C11H10BrN3O2/c1-8-13-11(15(16)17)10(12)14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
| Standard InChI Key | QYNZGJLWUKHLGP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(N1CC2=CC=CC=C2)Br)[N+](=O)[O-] |
| Canonical SMILES | CC1=NC(=C(N1CC2=CC=CC=C2)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole has a molecular formula of C₁₁H₁₀BrN₃O₂ with a molecular weight of 296.12 g/mol . The structure comprises several key functional groups strategically positioned around an imidazole core:
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A benzyl group at the N1 position
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A bromine atom at the 5-position
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A methyl group at the 2-position
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A nitro group at the 4-position
The compound is identified in chemical databases with the CAS number 41604-61-9 and possesses the following structural identifiers :
| Property | Value |
|---|---|
| InChI | InChI=1S/C11H10BrN3O2/c1-8-13-11(15(16)17)10(12)14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
| InChIKey | QYNZGJLWUKHLGP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(N1CC2=CC=CC=C2)Br)N+[O-] |
| Canonical SMILES | CC1=NC(=C(N1CC2=CC=CC=C2)Br)N+[O-] |
| Solubility | 44.4 μg/mL |
| PubChem CID | 759325 |
The presence of the nitro group contributes to the compound's polarity, while the bromine atom serves as a potential site for further chemical modifications. The benzyl group enhances the compound's lipophilicity, potentially improving its cell membrane permeability, which is essential for many biological applications.
Synthesis Methods
Several synthetic routes have been developed for preparing 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, with the most common approach involving a two-step process of N-benzylation followed by bromination.
Direct Benzylation-Bromination Approach
According to documented synthetic procedures, the compound can be prepared as follows :
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Reaction of commercially available 2-methyl-4-nitro-1H-imidazole with benzyl chloride produces 1-benzyl-2-methyl-4-nitro-1H-imidazole (compound 1).
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Subsequent bromination of compound 1 using liquid bromine in DMF, with potassium carbonate as a base, affords the target compound 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (compound 2).
This synthetic pathway provides a relatively straightforward approach to obtain the desired compound with good yields .
Regioselective Alkylation Methods
Alternative approaches for the N-alkylation of nitroimidazoles, which could be applied to synthesize this compound, involve regioselective alkylation at the N1 position of appropriate nitroimidazole precursors . These approaches include:
Procedure 1 (using polar aprotic solvents):
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Solvent: DMSO or DMF
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Base: Potassium hydroxide or K₂CO₃
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Process: Addition of alkylating agent (e.g., benzyl chloride) to the deprotonated nitroimidazole
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Purification: Extraction and column chromatography (EtOAc/hexane 9:1)
Procedure 2 (using acetonitrile):
These regioselective methods ensure that alkylation occurs specifically at the N1 position, which is crucial for obtaining the desired product with high purity.
Chemical Reactivity
The reactivity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is influenced by its functional groups, each contributing to specific chemical behaviors:
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The bromine at the 5-position serves as a reactive site for nucleophilic substitution reactions, as demonstrated in the synthesis of various derivatives .
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The nitro group at the 4-position activates the imidazole ring toward nucleophilic attacks and can be reduced to form amino derivatives.
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The benzyl group at N1 provides protection for the imidazole nitrogen while also serving as a site for potential further modifications.
An example of its reactivity is demonstrated in the synthesis of piperazine derivatives, where compound 2 (1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole) reacts with piperazine to form 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine .
| Bacterial Strain | Classification | Susceptibility to Nitroimidazole Derivatives |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Moderate to high |
| Bacillus subtilis | Gram-positive | High |
| Escherichia coli | Gram-negative | Moderate |
| Pseudomonas aeruginosa | Gram-negative | Variable |
The presence of both nitro and bromo substituents in 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole may enhance its antimicrobial efficacy through mechanisms similar to those of other nitroimidazole antibiotics, such as metronidazole .
Structure-Activity Relationships
The biological activity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole and related compounds is influenced by the specific arrangement and nature of substituents on the imidazole ring.
Impact of Functional Groups
| Functional Group | Position | Contribution to Activity |
|---|---|---|
| Nitro group | 4-position | Enhances antimicrobial activity; serves as a bioreductive moiety in hypoxic conditions |
| Bromine atom | 5-position | Increases lipophilicity; serves as a site for further modifications; may enhance membrane penetration |
| Methyl group | 2-position | Contributes to lipophilicity; affects electronic distribution in the imidazole ring |
| Benzyl group | N1 position | Improves lipophilicity; enhances cell membrane permeability; provides steric bulk |
Studies on related compounds suggest that the presence of both nitro and halogen substituents on the imidazole ring can significantly enhance antibacterial activity, particularly against Gram-positive bacteria .
Comparison with Related Compounds
5-Bromo-2-methyl-4-nitro-1H-imidazole (CAS: 18874-52-7), which differs from the title compound only by the absence of the benzyl group at N1, has a molecular weight of 205.999 g/mol and is commercially available as a research chemical . The addition of the benzyl group in 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole likely enhances its lipophilicity and cell penetration capabilities.
Applications in Research and Development
1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole serves as a valuable building block in the synthesis of more complex pharmaceutical compounds . Its applications include:
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Precursor in drug synthesis: The compound can undergo various transformations at the bromine position to create libraries of derivatives for pharmaceutical screening.
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Synthetic intermediate: It serves as an intermediate in the preparation of compounds with potential applications in antimicrobial, antiparasitic, and antihypertensive therapies.
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Chemical probe: The compound's unique structure makes it useful as a chemical probe for studying biological systems, particularly those involving hypoxia-sensitive pathways.
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Research tool: It functions as a standard compound for developing analytical methods for the detection and quantification of nitroimidazole derivatives.
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